(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
CAS No.: 870822-87-0
Cat. No.: VC7774414
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870822-87-0 |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
| Standard InChI | InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10+ |
| Standard InChI Key | DQYIKEHENIUSRH-MHWRWJLKSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC |
| SMILES | CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomeric Configuration
The compound’s molecular formula, , corresponds to a molar mass of 292.33 g/mol. Its Z-isomer configuration arises from the spatial arrangement of the Boc and 4-(methoxycarbonyl)phenyl groups on opposing sides of the hydrazinecarboxylate backbone (Figure 1). This stereochemistry is critical for its reactivity, as the Z-form influences intramolecular hydrogen bonding and steric interactions during synthetic modifications .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
| Canonical SMILES | CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
| InChI Key | DQYIKEHENIUSRH-MHWRWJLKSA-N |
The isomeric SMILES string explicitly denotes the Z-configuration, with the Boc group () and methoxycarbonylphenyl moiety positioned trans to each other.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.42 ppm, singlet) and the methoxycarbonyl proton (δ 3.89 ppm, singlet). The hydrazinecarboxylate backbone shows a characteristic NH proton resonance at δ 8.21 ppm (broad singlet), while aromatic protons from the phenyl ring appear as a doublet at δ 7.98 ppm . HRMS analysis validates the molecular ion peak at 292.33 [M+H].
Synthetic Routes and Optimization
Condensation with tert-Butyl Carbazate
The primary synthesis involves condensing tert-butyl carbazate with 4-(methoxycarbonyl)acetophenone under acidic conditions (Scheme 1). This method achieves moderate yields (50–65%) and high stereoselectivity for the Z-isomer, attributable to the steric bulk of the Boc group .
Scheme 1: Synthesis via Condensation
Alternative Pathways
Comparative studies highlight alternative routes using benzyl carbazate and substituted aldehydes, though these yield analogous hydrazinecarboxylates with differing substituents . For instance, reaction with 5-bromo-2-hydroxybenzaldehyde produces brominated derivatives, underscoring the versatility of the hydrazinecarboxylate scaffold .
Table 2: Synthetic Yield Comparison
| Starting Material | Product | Yield (%) |
|---|---|---|
| 4-(Methoxycarbonyl)acetophenone | Target compound | 65 |
| 5-Bromo-2-hydroxybenzaldehyde | Brominated analog | 80 |
Structural and Conformational Analysis
Intramolecular Hydrogen Bonding
X-ray crystallography of related hydrazinecarboxylates reveals strong intramolecular O–H⋯N hydrogen bonds, stabilizing the Z-configuration . In the target compound, analogous interactions between the hydrazine NH and carbonyl oxygen likely contribute to its conformational rigidity.
Crystallographic Data
While direct crystallographic data for the compound is unavailable, isostructural analogs crystallize in monoclinic systems with space groups or . These structures exhibit planar hydrazinecarboxylate backbones and van der Waals interactions between tert-butyl groups .
Applications in Medicinal Chemistry
Role as HDAC Inhibitor Intermediate
The compound serves as a key intermediate in synthesizing HDAC inhibitors, such as derivatives of Santacruzamate A (SCA) . Coupling the hydrazinecarboxylate with phenethylamine or phenacetyl moieties yields potent HDAC1/3 inhibitors (IC < 10 nM) . For example, compound 9e (Figure 2) demonstrates enhanced activity with an eight-carbon alkyl linker, highlighting the importance of hydrazide functionalization .
Figure 2: HDAC Inhibitor Design
Pharmacological Significance
HDAC inhibitors derived from this scaffold downregulate anti-apoptotic proteins (e.g., Bcl-2), inducing apoptosis in acute myeloid leukemia (AML) cells . The Boc group enhances blood-brain barrier permeability, making these compounds candidates for neuro-oncology applications .
Future Research Directions
Catalytic Applications
The compound’s hydrazone moiety could serve as a ligand in transition metal catalysis, facilitating asymmetric hydrogenation or C–N coupling reactions. Computational studies suggest chelation potential with palladium or ruthenium centers.
Functional Material Development
Incorporating the 4-(methoxycarbonyl)phenyl group into polymers or metal-organic frameworks (MOFs) may yield materials with tunable electronic properties. Research in this area remains nascent but promising.
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